3-(2-Hydroxyphenyl)-1,1-dimethylurea

説明

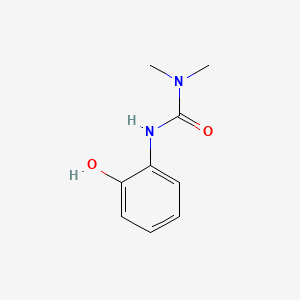

3-(2-Hydroxyphenyl)-1,1-dimethylurea is a substituted phenylurea compound characterized by a urea backbone with two methyl groups on the nitrogen atom and a hydroxyphenyl substituent at the 2-position of the aromatic ring. These compounds are primarily studied for their herbicidal activity, environmental behavior, and roles in photosynthesis inhibition .

特性

CAS番号 |

83898-17-3 |

|---|---|

分子式 |

C9H12N2O2 |

分子量 |

180.20 g/mol |

IUPAC名 |

3-(2-hydroxyphenyl)-1,1-dimethylurea |

InChI |

InChI=1S/C9H12N2O2/c1-11(2)9(13)10-7-5-3-4-6-8(7)12/h3-6,12H,1-2H3,(H,10,13) |

InChIキー |

VYKYSTWKUAETPR-UHFFFAOYSA-N |

正規SMILES |

CN(C)C(=O)NC1=CC=CC=C1O |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Structural Variations

Substituents on the phenyl ring significantly influence the physicochemical and biological properties of 1,1-dimethylurea derivatives. Key structural analogs include:

- Diuron (3-(3,4-Dichlorophenyl)-1,1-dimethylurea) : 3,4-dichloro substitution enhances hydrophobicity and electron transport inhibition .

- Monuron (3-(4-Chlorophenyl)-1,1-dimethylurea) : Single 4-chloro substitution reduces potency compared to diuron .

- Chlorotoluron (3-(3-Chloro-4-methylphenyl)-1,1-dimethylurea) : Methyl and chloro groups improve soil adsorption and selectivity .

Table 1: Structural Comparison

| Compound | Substituent(s) | Key Structural Features |

|---|---|---|

| 3-(2-Hydroxyphenyl)-1,1-dimethylurea | 2-OH | Polar hydroxyl group at meta position |

| Diuron | 3,4-diCl | Electron-withdrawing chlorines enhance activity |

| Monuron | 4-Cl | Less steric hindrance than diuron |

| Chlorotoluron | 3-Cl, 4-CH3 | Methyl group improves soil binding |

| Hydroxyfenuron | 3-Cl, 4-OH | Hydroxyl group may facilitate degradation |

Herbicidal Efficacy

- Diuron : Broad-spectrum herbicide with high persistence in soil (half-life >90 days) .

- Monuron : Moderate efficacy, faster degradation due to single chlorine .

- Chlorotoluron : Selective pre-emergent herbicide with reduced phytotoxicity in cereals .

The hydroxyl group in this compound may lower herbicidal potency but improve biodegradability, as seen in hydroxyfenuron, a diuron metabolite .

Physicochemical Properties

Solubility and Log P

- Diuron : Log P = 2.8, solubility = 42 mg/L in water .

- Monuron : Log P = 1.9, solubility = 230 mg/L .

- Chlorotoluron : Log P = 2.5, solubility = 74 mg/L .

The hydroxyl group in this compound is expected to increase water solubility (e.g., hydroxyfenuron’s solubility >500 mg/L) but reduce soil adsorption compared to chlorinated analogs .

Table 2: Property Comparison

| Compound | Log P | Water Solubility (mg/L) | Soil Adsorption (Koc) |

|---|---|---|---|

| Diuron | 2.8 | 42 | 480–580 |

| Monuron | 1.9 | 230 | 100–150 |

| Chlorotoluron | 2.5 | 74 | 200–300 |

| This compound (predicted) | ~1.5 | >300 | <100 |

Environmental and Industrial Relevance

Environmental Fate

Chlorinated derivatives like diuron exhibit high persistence and mobility, leading to groundwater contamination. In contrast, hydroxylated analogs like hydroxyfenuron and this compound are more polar, favoring faster microbial degradation and reduced environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。